molecular formula C18H22N2O2 B6129142 N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide

N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide

Cat. No. B6129142
M. Wt: 298.4 g/mol
InChI Key: SNVIRORNUMHKKC-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide, also known as HNEH, is a chemical compound that has been extensively studied for its potential therapeutic applications. HNEH is a hydrazide derivative of naphthalene and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide is not fully understood. However, it has been suggested that N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide exerts its therapeutic effects by inducing apoptosis, inhibiting cell proliferation, and reducing oxidative stress. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects:
N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation products in cells. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide in lab experiments is its low toxicity. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has been shown to have a low toxicity profile, making it a safe compound to use in experiments. Additionally, N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide. One direction is to further investigate its potential use as an anticancer and antitumor agent. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide and to identify any potential side effects of its use.

Synthesis Methods

N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide can be synthesized using various methods. One of the methods involves the reaction of 2-hydroxy-1-naphthaldehyde with 3-aminocaproic acid hydrazide in the presence of acetic acid. Another method involves the reaction of 2-hydroxy-1-naphthaldehyde with 6-aminocaproic acid hydrazide in the presence of acetic acid. Both methods result in the formation of N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide.

Scientific Research Applications

N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antitumor, and antibacterial properties. N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-4-5-10-17(21)20-19-13(2)15-12-11-14-8-6-7-9-16(14)18(15)22/h6-9,11-12,22H,3-5,10H2,1-2H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVIRORNUMHKKC-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=C(C)C1=C(C2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C(\C)/C1=C(C2=CC=CC=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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